molecular formula C13H14N2O B1504170 2-(6-Phenoxy-pyridin-3-yl)-ethylamine CAS No. 910400-48-5

2-(6-Phenoxy-pyridin-3-yl)-ethylamine

Cat. No.: B1504170
CAS No.: 910400-48-5
M. Wt: 214.26 g/mol
InChI Key: KTSPCNHXYPHVHN-UHFFFAOYSA-N
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Description

2-(6-Phenoxy-pyridin-3-yl)-ethylamine is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with a phenoxy group and an ethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-Phenoxy-pyridin-3-yl)-ethylamine typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction , which involves the coupling of a boronic acid derivative of the phenoxy group with a halogenated pyridine derivative in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing this compound.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to enhance efficiency and scalability. This method allows for precise control over reaction conditions and can be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-(6-Phenoxy-pyridin-3-yl)-ethylamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst or using lithium aluminum hydride (LiAlH₄).

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a strong base.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction can yield amines or other reduced forms of the compound.

  • Substitution: Substitution reactions can lead to the formation of various alkylated or acylated derivatives.

Scientific Research Applications

2-(6-Phenoxy-pyridin-3-yl)-ethylamine has found applications in several scientific fields:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition and receptor binding.

  • Medicine: Research has explored its use as a precursor for pharmaceuticals, particularly in the development of drugs targeting specific diseases.

  • Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(6-Phenoxy-pyridin-3-yl)-ethylamine exerts its effects depends on its molecular targets and pathways. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The specific molecular targets and pathways involved would vary based on the biological context in which the compound is used.

Comparison with Similar Compounds

2-(6-Phenoxy-pyridin-3-yl)-ethylamine is structurally similar to other compounds containing pyridine and phenoxy groups. Some similar compounds include:

  • 2-(6-Methoxy-pyridin-3-yl)-ethylamine: This compound differs by having a methoxy group instead of a phenoxy group.

  • 2-(6-Nitro-pyridin-3-yl)-ethylamine: This compound contains a nitro group in place of the phenoxy group.

  • 2-(6-Phenyl-pyridin-3-yl)-ethylamine: This compound has a phenyl group instead of a phenoxy group.

These compounds may exhibit different chemical and biological properties due to the variations in their substituents. The uniqueness of this compound lies in its specific combination of functional groups, which can influence its reactivity and biological activity.

Properties

IUPAC Name

2-(6-phenoxypyridin-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c14-9-8-11-6-7-13(15-10-11)16-12-4-2-1-3-5-12/h1-7,10H,8-9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTSPCNHXYPHVHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=NC=C(C=C2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30680596
Record name 2-(6-Phenoxypyridin-3-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910400-48-5
Record name 2-(6-Phenoxypyridin-3-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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